BenchChemオンラインストアへようこそ!

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

Lipophilicity LogP Membrane permeability

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride (CAS 1220034-53-6) is a bis-heterocyclic compound containing both a piperidine and a pyrrolidine ring connected by an ethyl (–CH₂CH₂–) spacer, supplied as the dihydrochloride salt with molecular formula C₁₁H₂₂N₂O·2HCl and molecular weight 271.23 g/mol. It is categorized as a synthetic building block and research chemical , characterized by a polar surface area (PSA) of 35.50 Ų and a calculated LogP of 2.31.

Molecular Formula C11H24Cl2N2O
Molecular Weight 271.22 g/mol
CAS No. 1220034-53-6
Cat. No. B1398230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
CAS1220034-53-6
Molecular FormulaC11H24Cl2N2O
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCN2CCC(C2)O.Cl.Cl
InChIInChI=1S/C11H22N2O.2ClH/c14-11-4-7-13(9-11)6-3-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H
InChIKeyKKNTXLXUCDXVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol Dihydrochloride (CAS 1220034-53-6): Bis-Heterocyclic Building Block with Defined Physicochemical Profile


1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride (CAS 1220034-53-6) is a bis-heterocyclic compound containing both a piperidine and a pyrrolidine ring connected by an ethyl (–CH₂CH₂–) spacer, supplied as the dihydrochloride salt with molecular formula C₁₁H₂₂N₂O·2HCl and molecular weight 271.23 g/mol . It is categorized as a synthetic building block and research chemical , characterized by a polar surface area (PSA) of 35.50 Ų and a calculated LogP of 2.31 . Its structural scaffold—a pyrrolidin-3-ol moiety linked via an ethyl bridge to a 3-piperidinyl group—positions it within a class of compounds that have been explored in the patent literature as key intermediates for tachykinin (NK₁/NK₂) receptor antagonists and sigma receptor ligands [1][2].

Why 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol Dihydrochloride Cannot Be Generically Substituted: Structural Nuances Driving Physicochemical Divergence


Despite sharing a common bis-heterocyclic architecture with closely related analogs, 1-[2-(3-piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride occupies a distinct position in chemical space. The presence of the ethyl spacer between the piperidine and pyrrolidine rings differentiates it from directly linked analogs by conferring a LogP increase of approximately 0.63 log units , while the 3-piperidinyl substitution position yields an intermediate lipophilicity profile compared to the 2-piperidinyl (LogP 2.46) and 4-piperidinyl (LogP 2.31) regioisomers . These differences in lipophilicity, conformational flexibility, and nitrogen atom spatial positioning have been shown in patent SAR studies on related scaffolds to meaningfully impact receptor binding affinity, selectivity between NK₁/NK₂ tachykinin receptors, and sigma receptor engagement [1]. Consequently, generic substitution without explicit comparative validation risks introducing uncontrolled variation in pharmacological or physicochemical properties.

Quantitative Differentiation Evidence: 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol Dihydrochloride vs. Closest Analogs


Ethyl Spacer Confers +0.63 LogP Increase Over Direct-Linked Analog, Enhancing Predicted Membrane Permeability

The ethyl (–CH₂CH₂–) spacer in 1-[2-(3-piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride produces a substantial increase in calculated lipophilicity compared to its direct-linked analog lacking the spacer. The target compound (CAS 1220034-53-6) has a LogP of 2.31, while 1-(3-piperidinyl)-3-pyrrolidinol dihydrochloride (CAS 1219957-20-6), in which the piperidine and pyrrolidine rings are connected by a single C–N bond, has a LogP of 1.68 . This ΔLogP of +0.63 (37% increase) is attributable to the two additional methylene units in the ethyl bridge. Both compounds share an identical PSA of 35.50 Ų, meaning the lipophilicity gain is achieved without sacrificing polar surface area—a favorable profile for compounds intended to cross biological membranes .

Lipophilicity LogP Membrane permeability Drug-likeness

3-Piperidinyl Substitution Position Delivers Intermediate Lipophilicity Relative to 2- and 4-Regioisomers

Among the three regioisomers of 1-[2-(piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride that differ only in the piperidine ring attachment point, the 3-substituted target compound (LogP = 2.31) occupies an intermediate lipophilicity position between the 2-piperidinyl isomer (CAS 1220038-11-8, LogP = 2.46) and the 4-piperidinyl isomer (CAS 1219961-05-3, LogP = 2.31) . The 2-piperidinyl isomer is slightly more lipophilic (ΔLogP = +0.15 vs. target), while the 4-piperidinyl isomer is essentially iso-lipophilic (ΔLogP ≈ 0.00). All three isomers share identical molecular weight (271.23 Da) and PSA (35.50 Ų) . The intermediate LogP of the 3-substituted compound reflects the steric and electronic environment of the piperidine nitrogen at the meta-like position, which may offer a balanced profile for applications where extreme lipophilicity (2-position) or exact symmetry (4-position) is undesirable.

Regioisomerism Lipophilicity Piperidine substitution SAR

Ethyl-Spacer Scaffold Has Documented Pharmacological Precedent in Dual NK₁/NK₂ Tachykinin Antagonism with Nanomolar Potency

The pyrrolidin-3-yl-ethyl-piperidine scaffold represented by the target compound has established pharmacological precedent in the patent and primary literature. MDL 105,212—a compound built upon a closely related pyrrolidin-3-yl-ethyl-piperidine core—is a well-characterized non-peptide dual NK₁/NK₂ tachykinin receptor antagonist with reported IC₅₀ values of 3.11 nM at human NK₁ receptors and 8.40 nM at human NK₂ receptors [1][2]. US Patents 5,635,510 and 5,648,366 (Hoechst Marion Roussel) describe an extensive series of substituted pyrrolidin-3-yl-alkyl-piperidines wherein the ethyl linker (m=2) is a preferred embodiment for tachykinin antagonism, with the pyrrolidine nitrogen serving as a key position for further functionalization [2]. While the target compound (CAS 1220034-53-6) is the unelaborated building block lacking the aromatic substituents present in MDL 105,212, its core scaffold is the validated pharmacophoric element from which potent antagonists are constructed. This contrasts with directly linked analogs (no ethyl spacer), which are not represented among the preferred embodiments for NK₁/NK₂ dual antagonism in these patents [2].

Tachykinin antagonist NK₁ receptor NK₂ receptor Neurokinin MDL 105212

Identical PSA with Higher MW Yields Lower PSA/MW Ratio, Favoring CNS Drug-Likeness Parameters Relative to Direct-Linked Analog

The target compound and its direct-linked analog share an identical polar surface area (PSA) of 35.50 Ų, but the target's higher molecular weight (271.23 vs. 243.17 Da) results in a lower PSA/MW ratio of 0.131 vs. 0.146 for the direct-linked comparator . Both compounds fall well within the established CNS drug-likeness thresholds (PSA < 60–70 Ų; MW < 400–500 Da), but the target compound's lower PSA/MW ratio is directionally more favorable for passive blood-brain barrier penetration based on the widely accepted inverse correlation between PSA and CNS exposure [1]. Additionally, both compounds comply with the 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300, LogP ≤ 3), confirming their suitability as fragment/library building blocks [1][2].

CNS drug-likeness PSA/MW ratio Blood-brain barrier Physicochemical property

Commercial Purity Tiering: 98% (Premium) vs. 95% (Standard) Grades Available Across Multiple ISO-Certified Suppliers

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is commercially available in two purity grades: a standard grade at 95% purity (Chemsrc/Chemenu catalog CM307302) and a premium grade at 98% purity (MolCore, ISO-certified) . Among positional isomers, the 2-piperidinyl analog (CAS 1220038-11-8) is listed at 95–96% purity [1], the 4-piperidinyl analog (CAS 1219961-05-3) at 95–98% , and the direct-linked analog (CAS 1219957-20-6) at 95–98% . The target compound's availability at 98% purity through an ISO-certified supplier (MolCore) may offer advantages for applications requiring higher batch-to-batch consistency, such as quantitative pharmacological assays, analytical reference standard preparation, or GLP-grade intermediate synthesis .

Purity Quality control Sourcing ISO certification

Ethyl Spacer Provides Conformational Flexibility Advantage: Patent SAR Indicates Linker Length Is a Key Determinant of Receptor Subtype Selectivity

In the sigma receptor ligand patent literature (US 5,994,369, Byk Gulden), compounds of general formula (I) where m=2 (corresponding to an ethyl linker) and n=0 (direct pyrrolidine connection) are explicitly claimed as a preferred embodiment for treating sigma receptor-modulated disorders [1]. The same patent describes that variation in linker length (m=1, 2, or 3) and the nature of the cyclic amine (piperidine vs. pyrrolidine) modulates pharmacological activity at sigma receptors. In the related tachykinin antagonist patent family (US 5,635,510), m=2 is also identified as a preferred embodiment [2]. This is consistent with broader sigma ligand SAR, where the de Costa et al. (1992) study demonstrated that even subtle conformational restriction in the ethylenediamine linker of sigma ligands can shift Ki values from 2.1 nM (flexible parent) to dramatically altered affinities in constrained analogs, with Ki values ranging from 0.17 nM to 654 nM depending on conformational presentation [3][4]. While the target compound is the unsubstituted building block, its ethyl spacer provides a validated conformational degree of freedom that directly linked analogs (rigid single-bond connection) cannot offer, establishing it as a more versatile scaffold for linker-length SAR exploration.

Conformational flexibility Linker SAR Receptor selectivity Sigma receptor

Optimal Application Scenarios for 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol Dihydrochloride Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Low PSA/MW Ratio

For fragment library construction targeting CNS indications, the target compound's combination of LogP 2.31, PSA 35.50 Ų, and MW 271.23 Da places it within the Rule of Three fragment space (MW < 300, LogP ≤ 3) while its PSA/MW ratio of 0.131 is directionally more favorable for brain penetration than the direct-linked analog (PSA/MW = 0.146) [1]. The pyrrolidine hydroxyl and piperidine NH provide two orthogonal synthetic handles for fragment elaboration, making this compound a suitable 3D fragment starting point as advocated in the 56 shape-diverse 3D fragment design workflow . Its intermediate LogP among regioisomers (2-piperidinyl: 2.46; 4-piperidinyl: 2.31) provides a balanced lipophilicity profile that reduces the risk of promiscuous binding associated with excessively lipophilic fragments .

Tachykinin NK₁/NK₂ Receptor Antagonist Lead Generation Using Validated Ethyl-Spacer Scaffold

Research groups pursuing dual NK₁/NK₂ tachykinin receptor antagonists can use the target compound as a core building block for SAR exploration, leveraging the established pharmacological precedent of MDL 105,212 (NK₁ IC₅₀ = 3.11 nM, NK₂ IC₅₀ = 8.40 nM) which shares the same pyrrolidin-3-yl-ethyl-piperidine scaffold architecture . The US 5,635,510 patent explicitly identifies the ethyl linker (m=2) as a preferred embodiment for tachykinin antagonism and provides extensive guidance on functionalization strategies at both the pyrrolidine and piperidine nitrogens [1]. The 3-piperidinyl substitution position offers a distinct vector for substituent attachment compared to the 4-piperidinyl isomer, which may enable access to different regions of the NK₁/NK₂ receptor binding pockets [1].

Sigma Receptor Ligand Development with Ethyl-Linker Conformational Flexibility

For sigma-1 and sigma-2 receptor ligand development, the ethyl spacer in the target compound provides the conformational flexibility that the de Costa et al. (1992) SAR study identified as critical for high-affinity sigma receptor engagement, where flexible parent compounds demonstrated Ki values as low as 2.1 nM while overly constrained analogs showed dramatically reduced affinity (up to 654 nM) . US Patent 5,994,369 explicitly claims compounds with m=2 (ethyl linker) as a preferred embodiment for treating sigma receptor-modulated disorders including psychosis, cerebral ischemia, and cognitive dysfunction [1]. The target compound's 3-piperidinyl substitution also positions the basic nitrogen in a geometry that may favor sigma-1 over sigma-2 subtype selectivity based on established SAR trends in piperidine-containing sigma ligands [1].

High-Purity Intermediate for GLP-Grade Synthesis and Analytical Reference Standard Preparation

The availability of the target compound at 98% purity through ISO-certified suppliers (MolCore) makes it suitable for applications requiring well-characterized and consistent material: (a) as a synthetic intermediate in GLP-grade medicinal chemistry campaigns where impurity profiles must be tightly controlled; (b) as a reference standard for HPLC/LC-MS method development and validation when characterizing more complex derivatives built on the same scaffold; and (c) in quantitative biochemical assays where impurities at >2% could confound concentration-response relationships. Among the regioisomeric series, the 2-piperidinyl analog is listed only at 95–96% maximum purity [1], giving the 3-piperidinyl target a quality assurance advantage for regulated research environments [1].

Quote Request

Request a Quote for 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.